5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
5-(2-methoxy-4-methylphenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3O/c1-8-4-5-9(11(6-8)16-3)12-10(13)7-14-15(12)2/h4-7H,13H2,1-3H3 |
InChI Key |
XWEAYRFEEZSGHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=NN2C)N)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Methoxy-4-methylphenyl hydrazine or related substituted hydrazines
- 1,3-dicarbonyl compounds such as ethyl acetoacetate or β-ketonitriles
- Methylating agents (e.g., methyl iodide) for N-methylation
- Solvents: ethanol, dimethylformamide (DMF), or other polar aprotic solvents
- Bases: sodium hydride (NaH), potassium carbonate (K2CO3)
Core Reaction: Pyrazole Ring Formation
The most versatile and widely used approach to synthesize 5-aminopyrazoles involves the condensation of β-ketonitriles or β-dicarbonyl compounds with substituted hydrazines . This reaction proceeds via hydrazone formation followed by cyclization to the pyrazole ring.
- The hydrazine nucleophilically attacks the carbonyl carbon of the β-ketonitrile or β-dicarbonyl compound forming a hydrazone intermediate.
- Intramolecular cyclization occurs through nucleophilic attack of the second nitrogen atom on the nitrile or keto group, yielding the 5-aminopyrazole core.
- This method allows introduction of the 2-methoxy-4-methylphenyl group via the hydrazine component.
Methylation of Pyrazole Nitrogen
- The pyrazole nitrogen at the 1-position is methylated typically using methyl iodide or dimethyl sulfate under basic conditions.
- This step is often performed after ring closure to avoid side reactions.
Detailed Preparation Methods
Method A: Cyclocondensation of 2-Methoxy-4-methylphenyl Hydrazine with Ethyl Acetoacetate
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-Methoxy-4-methylphenyl hydrazine + Ethyl acetoacetate, reflux in ethanol | Hydrazine and β-dicarbonyl compound react to form pyrazole ring via cyclization | Moderate to good yields (50-75%) |
| 2 | Methyl iodide, K2CO3, DMF, room temperature to 60°C | N-methylation of pyrazole nitrogen | High selectivity for 1-methyl substitution |
| 3 | Purification by recrystallization or column chromatography | To isolate pure 5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine | White crystalline solid |
Notes: The reaction is monitored by TLC. The crude product is purified by recrystallization from methanol or ethyl acetate. Characterization by ^1H NMR shows characteristic singlets for the N-methyl group (~3.8 ppm) and methoxy group (~3.7 ppm), aromatic protons between 6.8-7.5 ppm, and NH2 protons as broad singlets.
Method B: Synthesis via β-Ketonitrile and Hydrazine Derivatives
- β-Ketonitriles (e.g., 2-cyano-3-oxo compounds) are reacted with 2-methoxy-4-methylphenyl hydrazine under mild conditions (ethanol or DMF solvent, room temperature to reflux).
- The reaction proceeds through hydrazone intermediate formation followed by cyclization to 5-aminopyrazole.
- Subsequent N-methylation with methyl iodide or dimethyl sulfate in the presence of base yields the target compound.
Method C: Direct Preparation from Primary Aromatic Amines (Recent Advances)
A novel approach reported involves direct preparation of N-substituted pyrazoles from primary aromatic amines, diketones, and hydroxylamine derivatives under mild conditions:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Aromatic amine (2-methoxy-4-methyl aniline), diketone, O-(4-nitrobenzoyl)hydroxylamine in DMF, 85°C | One-pot formation of pyrazole ring with N-substitution | Rapid reaction, good yields |
| 2 | Workup with NaOH, extraction with DCM, purification by chromatography | Isolation of pure pyrazole derivative | Efficient and scalable |
Reaction Monitoring and Characterization
Analytical Techniques
- Thin Layer Chromatography (TLC): Used to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution pattern and ring formation.
- Mass Spectrometry (MS): Confirms molecular weight (expected ~203 g/mol).
- Infrared Spectroscopy (IR): Shows characteristic NH2 stretch (~3300-3500 cm^-1), aromatic C-H, and methoxy C-O stretches.
- Melting Point (MP): Typically between 100-130°C depending on purity and polymorph.
- X-ray Crystallography: Used for unambiguous structure confirmation, especially to confirm substitution positions and conformation.
Example NMR Data (Typical for this Compound)
| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic H | 6.8 - 7.5 | Multiplet | 3-4 | Phenyl protons |
| NH2 | 5.5 - 6.0 | Broad singlet | 2 | Amino group at C4 |
| OCH3 | 3.7 | Singlet | 3 | Methoxy group |
| N-CH3 | 3.8 | Singlet | 3 | Methyl on pyrazole N1 |
| CH3 (aryl) | 2.3 | Singlet | 3 | Methyl on phenyl ring |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Reaction Conditions | Advantages | Typical Yield |
|---|---|---|---|---|---|
| A | 2-Methoxy-4-methylphenyl hydrazine + ethyl acetoacetate | Cyclization + N-methylation | Reflux ethanol; methyl iodide, base | Simple, well-established | 50-75% |
| B | β-Ketonitrile + substituted hydrazine | Hydrazone formation + cyclization + methylation | Ethanol or DMF, room temp to reflux | Versatile for derivatives | 60-80% |
| C | Aromatic amine + diketone + hydroxylamine derivative | One-pot pyrazole formation | DMF, 85°C, mild | Fast, scalable, fewer steps | 65-85% |
Research Notes and Considerations
- Regioselectivity: Careful control of reaction temperature (<60°C) during cyclization avoids side products.
- Purification: Column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures is effective.
- Scale-up: Industrial synthesis may optimize solvent choice and base equivalents to improve yield and reduce waste.
- Characterization: Single-crystal X-ray diffraction is recommended for definitive structural confirmation, especially for new derivatives.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole derivatives are tailored by varying substituents on the phenyl ring or pyrazole core. Key analogues include:
Key Observations :
- Electron-Donating Groups (e.g., OCH₃) : Improve solubility but may reduce membrane permeability. The 2-methoxy-4-methylphenyl group balances hydrophobicity and electronic effects for optimal receptor binding .
- Halogenated Substituents (e.g., CF₃) : Enhance binding affinity to hydrophobic enzyme pockets, as seen in EGFR T790M inhibitors .
Pharmacokinetic Properties
- Lipophilicity : The 2-methoxy-4-methyl group in the target compound improves oral bioavailability compared to polar dimethoxy analogues .
- Metabolic Stability : Fluorinated derivatives (e.g., 3-(2,2-Difluoroethoxy)-...) resist CYP450-mediated oxidation, extending half-life .
- Solubility: Methoxy groups enhance aqueous solubility, critical for intravenous formulations .
Biological Activity
5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of 5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine is CHNO, with a molecular weight of approximately 211.24 g/mol. The compound features a pyrazole core with a methoxy and a methyl group on the phenyl ring, which influences its biological properties significantly.
Research indicates that this compound acts as an enzyme inhibitor , potentially impacting various signaling pathways associated with diseases such as cancer and inflammation. The mechanism often involves binding to specific enzymes or receptors, altering their activity and affecting cellular processes critical for disease progression .
Antimicrobial Activity
In vitro studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine showed inhibition zones against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Anticancer Activity
The compound has shown promise in anticancer research. Studies on related pyrazole derivatives revealed potent cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. For example, one study reported an IC value of 4.32 ± 0.28 µM for a closely related compound against A-549 lung cancer cells .
Comparative Analysis with Related Compounds
To understand the unique properties of 5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine, it is essential to compare it with other pyrazole derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methyl-N-(4-methylphenyl)-1H-pyrazol-4-amine | Structure | Lacks methoxy substitution, differing biological activity profile. |
| 1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amine | Structure | Different substitution pattern leading to distinct chemical properties. |
| 4-Methyl-1-phenylnonylpyrazole | Structure | Varies significantly in substituent size and position, affecting solubility and reactivity. |
The distinct substitution pattern in 5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine contributes to its unique biological profile compared to these analogs.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of multiple pyrazole derivatives, indicating that compounds with similar structural features exhibited strong inhibitory effects against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Cytotoxicity in Cancer Cells : Research on the anticancer properties demonstrated that certain pyrazole derivatives can significantly reduce cell viability in various cancer models while showing less toxicity towards normal cells .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that modifications in the molecular structure could enhance or diminish inhibitory activity against specific targets such as carbonic anhydrases linked to several disorders .
Q & A
Q. What are the optimal synthetic routes for 5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine, and how can reaction yields be improved?
Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation or microwave-assisted protocols. For example:
- Cyclocondensation : Start with ethyl acetoacetate and phenylhydrazine derivatives under reflux conditions in polar solvents (e.g., ethanol) to form the pyrazole core .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields. For analogous compounds, microwave irradiation at 150–200 W with controlled temperature (80–120°C) has been effective .
- Key intermediates : Use 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor for Vilsmeier–Haack formylation to introduce aldehyde groups .
Q. Table 1. Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Conventional reflux | Ethanol, 12–24 h, 80°C | 60–70 | |
| Microwave-assisted | 150 W, 15 min, 100°C | 85–90 | |
| Vilsmeier–Haack | DMF/POCl₃, 0–5°C, 4 h | 75–80 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolves molecular geometry and confirms substituent positions. For similar pyrazoles, Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL-97 are standard .
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify methoxy (-OCH₃) and methyl (-CH₃) groups. Aromatic protons typically appear at δ 6.8–7.5 ppm .
- IR spectroscopy : Detects functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amine group) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
- Waste disposal : Segregate organic waste and use licensed hazardous waste services to avoid environmental contamination .
- Exposure response : In case of inhalation or skin contact, rinse with water and consult a physician immediately. Provide SDS documentation to medical personnel .
Advanced Research Questions
Q. How can conflicting bioactivity data for pyrazole derivatives be systematically addressed?
Methodological Answer:
- Multi-assay validation : Test compounds in parallel assays (e.g., antifungal, antitubulin) to identify context-dependent activity. For example, pyrazole analogs showed divergent activity in fungal vs. cancer cell lines due to target specificity .
- Structural analogs : Synthesize derivatives with controlled modifications (e.g., halogenation at the 4-position) to isolate structure-activity relationships (SAR) .
- Dose-response studies : Use IC₅₀/EC₅₀ values to compare potency across studies. For instance, antitubulin activity in sea urchin embryo assays required nanomolar concentrations for efficacy .
Q. What computational methods are suitable for predicting the pharmacological profile of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps and HOMO/LUMO energies to predict reactivity. B3LYP/6-31G(d,p) basis sets are reliable for pyrazole systems .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or tubulin. For cannabinoid receptor analogs, docking scores correlated with experimental binding affinities .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks based on lipophilicity (LogP) and polar surface area .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
Methodological Answer:
Q. Table 2. SAR Trends in Pyrazole Derivatives
| Modification | Observed Effect | Reference |
|---|---|---|
| 4-Methoxy → 4-CF₃ | Increased metabolic stability | |
| 1-Methyl → 1-Benzyl | Enhanced antitubulin activity | |
| Pyrazole → Isoxazole | Reduced cytotoxicity |
Q. What experimental strategies mitigate instability during long-term pharmacological studies?
Methodological Answer:
- Lyophilization : Stabilize the compound in phosphate-buffered saline (PBS) at pH 7.4 and store at -80°C .
- Light sensitivity : Use amber vials to prevent photodegradation, especially for methoxy-containing derivatives .
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
